molecular formula C19H16N2O3 B14874361 2-(2-(4-methoxyphenyl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one

2-(2-(4-methoxyphenyl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one

Cat. No.: B14874361
M. Wt: 320.3 g/mol
InChI Key: SWWPEEFPFPRIQZ-UHFFFAOYSA-N
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Description

2-(2-(4-methoxyphenyl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one is a complex organic compound that features a pyridazinone core substituted with phenyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-methoxyphenyl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with ethyl acetoacetate under acidic conditions to yield the desired pyridazinone compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-methoxyphenyl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a phenol derivative, while reduction of the carbonyl group results in an alcohol .

Scientific Research Applications

2-(2-(4-methoxyphenyl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(4-methoxyphenyl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. For example, it could inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C19H16N2O3

Molecular Weight

320.3 g/mol

IUPAC Name

2-[2-(4-methoxyphenyl)-2-oxoethyl]-6-phenylpyridazin-3-one

InChI

InChI=1S/C19H16N2O3/c1-24-16-9-7-15(8-10-16)18(22)13-21-19(23)12-11-17(20-21)14-5-3-2-4-6-14/h2-12H,13H2,1H3

InChI Key

SWWPEEFPFPRIQZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3

Origin of Product

United States

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